叔丁基 3-甲氧基吡咯烷-1-甲酸酯

描述

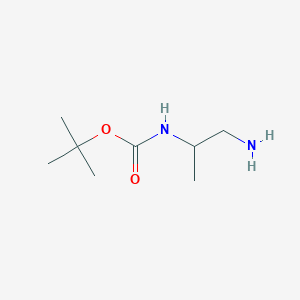

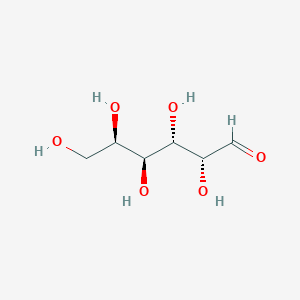

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular weight of 201.27 . It has the IUPAC name tert-butyl (3S)-3-methoxy-1-pyrrolidinecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was achieved starting from L-aspartic acid . The reaction conditions were optimized in each step, which could be useful for the industrial preparation of related compounds .Molecular Structure Analysis

The InChI code for Tert-butyl 3-methoxypyrrolidine-1-carboxylate is 1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 .Physical And Chemical Properties Analysis

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 201.27 .科学研究应用

Chemical Synthesis

“Tert-butyl 3-methoxypyrrolidine-1-carboxylate” is a useful building block in the synthesis of several novel organic compounds . It can be used to create a variety of derivatives, which can then be used in further chemical reactions.

Pharmaceutical Research

This compound can be used in the development of new drugs. Its structure allows it to be modified in various ways, making it a versatile tool in pharmaceutical research .

Biological Research

This compound can be used in biological research, particularly in the study of cellular processes. It can be used to synthesize compounds that interact with biological systems in specific ways .

安全和危害

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

作用机制

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 3-methoxypyrrolidine-1-carboxylate are currently unknown The compound could potentially affect various pathways due to its complex structure and potential for diverse interactions

Action Environment

The action, efficacy, and stability of Tert-butyl 3-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .

属性

IUPAC Name |

tert-butyl 3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609974 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146257-03-6 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)